
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea, also known as EIU, is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a urea derivative that has been found to have significant effects on various physiological and biochemical processes in the body. In
Scientific Research Applications
Crystal Structure Analysis :
- Saharin et al. (2008) conducted a study on a related compound, focusing on its crystal structure. The planar indole component was found to be twisted in relation to the rest of the molecule, which is a characteristic of a series of compounds being studied for biological activity. This study contributes to understanding the structural properties that may influence the biological activities of such compounds (S. M. Saharin et al., 2008).
Spin-Trapped Radicals Study :
- Rustgi and Riesz (1978) researched the reactions of hydroxyl radicals with various dihydropyrimidine base derivatives, including 1-ethyluracil. They used spin-trapping and ESR spectroscopy to investigate these interactions. Their findings contribute to the understanding of radical reactions in such compounds, which can be pivotal in studying their chemical behavior and potential applications in medicine or other fields (S. Rustgi & P. Riesz, 1978).
Antitumor Activities :
- A study by Hu et al. (2018) focused on synthesizing and analyzing a compound similar to 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea. They assessed its antitumor activity, demonstrating the potential medical applications of such compounds. Their findings provide insights into the medicinal applications of these compounds, particularly in cancer treatment (Ch Hu et al., 2018).
Serotonin Reuptake Inhibition :
- Matzen et al. (2000) explored the potential antidepressant properties of unsymmetrical ureas, including those with indole derivatives. They found that some of these compounds had significant affinity for the 5-HT(1B) receptor, indicating their potential as efficient antidepressants. This research highlights the potential use of such compounds in mental health treatment (Lisa Matzen et al., 2000).
Chemical Synthesis and Reactions :
- Various studies, such as those by Thalluri et al. (2014), Vidaluc et al. (1995), and Lin and Liu (1985), have contributed to understanding the chemical synthesis and reactions of compounds related to this compound. These studies provide insights into the chemical properties and synthetic pathways of such compounds, which are crucial for their application in various scientific fields (Kishore Thalluri et al., 2014), (J. Vidaluc et al., 1995), (T. Lin & M. C. Liu, 1985).
Environmental and Toxicological Studies :
- Freire et al. (2021) conducted a study on the relationship between urinary concentrations of certain pesticide metabolites and hormone concentrations in adolescent males. While not directly related to this compound, this research highlights the importance of understanding the environmental and toxicological impacts of various chemical compounds (C. Freire et al., 2021).
properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(1-hydroxybutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-11(10-19)16-15(20)17-13-9-18(4-2)14-8-6-5-7-12(13)14/h5-9,11,19H,3-4,10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKRPAZADCNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CN(C2=CC=CC=C21)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

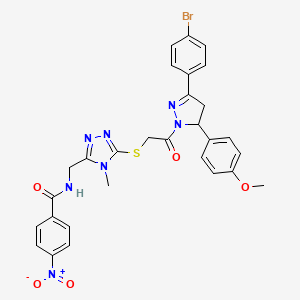
![1-Ethylsulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2704734.png)

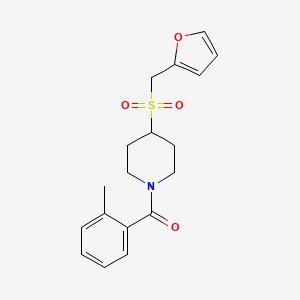
![N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2704739.png)
![5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2704741.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2704743.png)
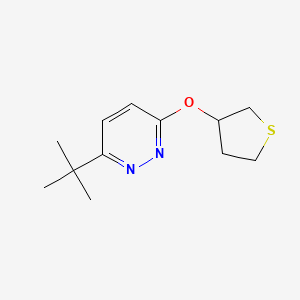
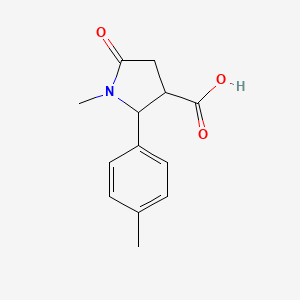


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2704748.png)
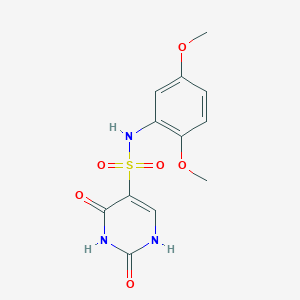
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2704753.png)